![molecular formula C30H41NO6 B14391116 Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-72-4](/img/structure/B14391116.png)
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain attached to a benzoate moiety, which is further substituted with a 4-nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzoyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process, reducing the need for excess reagents and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hexadecyl 2-[(4-aminobenzoyl)oxy]benzoate.
Reduction: Hexadecanol and 2-hydroxybenzoic acid.
Substitution: Derivatives with various substituents replacing the nitro group.
Aplicaciones Científicas De Investigación
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyl chain interacts with the lipid bilayer, while the nitrobenzoyl group can engage in hydrogen bonding and electrostatic interactions with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(4-chlorobenzoyl)oxy]benzoate
Uniqueness
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological systems. The presence of the nitro group at the para position enhances its potential for nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
89882-72-4 |
|---|---|
Fórmula molecular |
C30H41NO6 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
hexadecyl 2-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-36-30(33)27-18-15-16-19-28(27)37-29(32)25-20-22-26(23-21-25)31(34)35/h15-16,18-23H,2-14,17,24H2,1H3 |
Clave InChI |
XAVOVYIDHODJOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
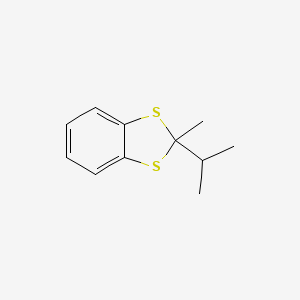
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

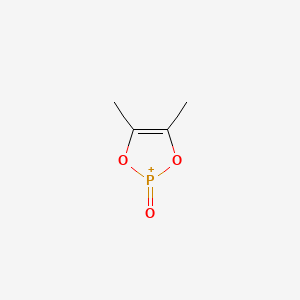
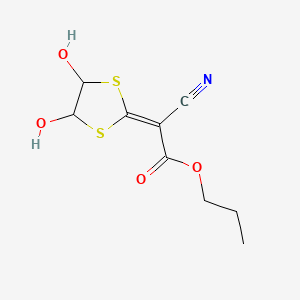
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

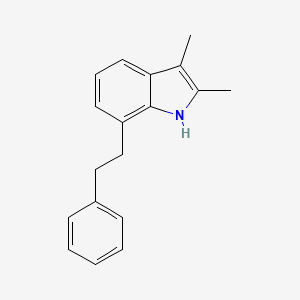
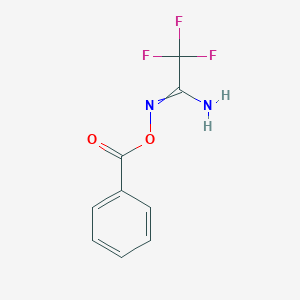
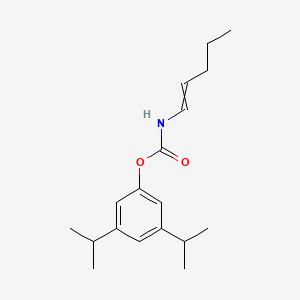
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
